molecular formula C9H6FIO3 B13683760 3-(2-Fluoro-5-iodophenyl)-2-oxopropanoic acid

3-(2-Fluoro-5-iodophenyl)-2-oxopropanoic acid

Cat. No.: B13683760
M. Wt: 308.04 g/mol
InChI Key: JBSNROOLDQRZCY-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-iodophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6FIO3. This compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group. The unique combination of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluoro-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-iodophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The keto group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-5-iodophenyl)-2-oxopropanoic acid is unique due to the combination of fluorine, iodine, keto, and carboxylic acid groups

Properties

Molecular Formula

C9H6FIO3

Molecular Weight

308.04 g/mol

IUPAC Name

3-(2-fluoro-5-iodophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6FIO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

JBSNROOLDQRZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)C(=O)O)F

Origin of Product

United States

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